molecular formula C7H5FN2O B598416 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1203499-60-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No. B598416
CAS RN: 1203499-60-8
M. Wt: 152.128
InChI Key: AQUOCUZXCLCYDQ-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a fluorinated building block . It has been used in the synthesis of potent VEGFR-2 inhibitors . It has the molecular formula C7H5FN2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a fluorine atom at the 5-position and a hydroxyl group at the 4-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Cancer Treatment Applications

5-Fluorouracil (5-FU) and its derivatives, including compounds structurally related to "5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol," have been extensively studied for their application in treating various cancers. The incorporation of fluorine atoms into pyrimidine rings, as seen in fluorinated pyrimidines (FPs), contributes to the precise treatment of cancer by disrupting nucleic acid synthesis and dynamics. These compounds inhibit key enzymes such as thymidylate synthase (TS) and have roles in affecting RNA and DNA modifying enzymes, offering insights into more precise cancer treatment modalities in the era of personalized medicine (Gmeiner, 2020).

Molecular Biology Insights

Research on FPs, including 5-fluorouracil (5-FU), has provided profound insights into the perturbation of nucleic acid structure and dynamics. These studies have not only illuminated the mechanisms by which FPs exert their cytotoxic effects but also facilitated the development of RNA and DNA molecules substituted with FPs for biophysical and mechanistic studies. This research aids in understanding how these compounds interact with nucleic acids and influence cellular processes, which is crucial for designing targeted therapies for various diseases (Gmeiner, 2020).

Design of Kinase Inhibitors

Compounds with the pyrazolo[3,4-b]pyridine scaffold, closely related to "this compound," have been identified as versatile in interacting with kinases through multiple binding modes. This versatility makes them an important scaffold for the design of kinase inhibitors, with numerous patents claiming their use across a variety of kinase targets. The ability of these compounds to form a hydrogen bond donor–acceptor pair with kinases, especially at the hinge region, showcases their potential in developing potent and selective kinase inhibitors for therapeutic applications (Wenglowsky, 2013).

Safety and Hazards

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals, with the signal word “Warning” and hazard statement H302 .

properties

IUPAC Name

5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUOCUZXCLCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673624
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203499-60-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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